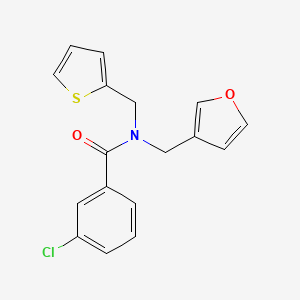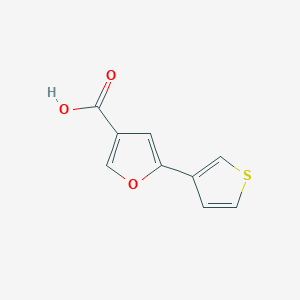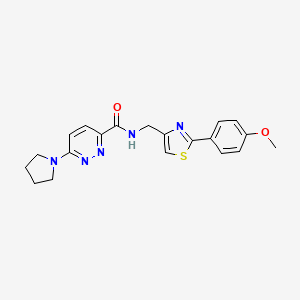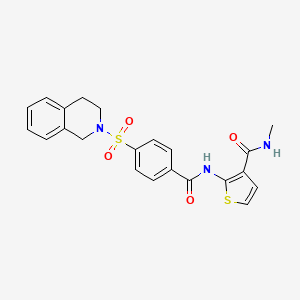![molecular formula C16H16BrNO B2824443 4-bromo-2-{(E)-[(4-isopropylphenyl)imino]methyl}phenol CAS No. 390379-68-7](/img/structure/B2824443.png)
4-bromo-2-{(E)-[(4-isopropylphenyl)imino]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-bromo-2-{(E)-[(4-isopropylphenyl)imino]methyl}phenol” is a biochemical used for proteomics research . It is a common aryl bromide reagent that can be used in various cross-coupling reactions to synthesize compounds for medicinal and material science applications .
Molecular Structure Analysis
The molecule contains a total of 38 bonds, including 20 non-H bonds, 12 multiple bonds, 4 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 1 secondary amine (aromatic), and 1 aromatic hydroxyl . The exact 3D structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The molecular formula of the compound is C16H16BrNO, and its molecular weight is 318.21 . Other physical and chemical properties, such as solubility, melting point, and boiling point, are not provided in the search results.Scientific Research Applications
Coordination Chemistry and Structural Analysis
One study focused on the synthesis and structural analysis of copper(II) and oxido-vanadium(IV) complexes with a Schiff base ligand related to 4-bromo-2-{(E)-[(4-isopropylphenyl)imino]methyl}phenol. The complexes exhibited distorted geometries and were characterized using various techniques, including X-ray diffraction, highlighting their potential in coordination chemistry and materials science (Takjoo et al., 2013).
Crystal Structure Determination
Another research effort involved the synthesis, characterization, and crystal structure determination of Schiff base compounds derived from bromosalicylaldehyde. These studies provide insights into the molecular interactions and structural details of these compounds, contributing to the field of crystallography and organic synthesis (Grivani et al., 2013).
Molecular Sensing and Binding Studies
A significant application area for compounds similar to this compound is in the development of chemosensors. For instance, bromoaniline–aldehyde conjugate systems have been employed for the selective detection of metal ions, demonstrating their utility in environmental monitoring and analytical chemistry (Das et al., 2021).
Optoelectronic Properties and Bioactivity
Further research has explored the optoelectronic properties and bioactivity of imine derivatives, highlighting the potential of these compounds in the development of new materials with specific electronic properties and biological activities (Ashfaq et al., 2022).
Antioxidant and Anticancer Studies
Additionally, the synthesis and biological studies of metal ion complexes of Schiff base derivatives have shown promising antioxidant and anticancer properties, underscoring the potential of these compounds in medical and pharmaceutical research (Al-sahlanee & Al-amery, 2018).
properties
IUPAC Name |
4-bromo-2-[(4-propan-2-ylphenyl)iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO/c1-11(2)12-3-6-15(7-4-12)18-10-13-9-14(17)5-8-16(13)19/h3-11,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNEVYTMMXWIMGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N=CC2=C(C=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-methyl-3-nitro-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2824364.png)
![(3Z)-N-[1-methyl-5-(methylsulfanyl)-1H-1,2,4-triazol-3-yl]-3-{[(4-nitrophenyl)methoxy]imino}propanamide](/img/structure/B2824369.png)

![2-Chloro-N-[(5-chloro-1,2-benzothiazol-3-yl)methyl]acetamide](/img/structure/B2824371.png)
![(3-Fluoro-4-methoxyphenyl)-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2824372.png)

![3-amino-6-(4-chlorophenyl)-4-(furan-2-yl)-N-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2824374.png)
![[1-Methyl-5-(pentoxymethyl)pyrazol-4-yl]methanamine](/img/structure/B2824376.png)



![4,7,7-trimethyl-N-(2-nitrophenyl)-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2824383.png)